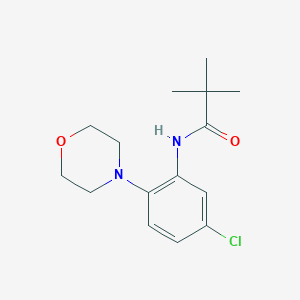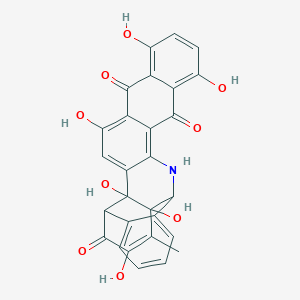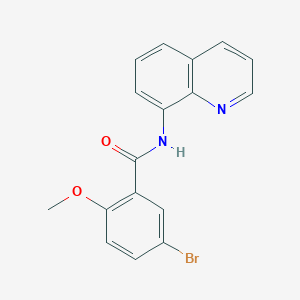
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide, also known as BTTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide varies depending on its application. In medicinal chemistry, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits acetylcholinesterase by binding to the active site of the enzyme. In materials science, this compound acts as a linker between metal ions to form MOFs, which have unique properties due to their porous structure. As a fluorescent probe, this compound reacts with nitric oxide to produce a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, this compound inhibits the growth of cancer cells and inhibits acetylcholinesterase, which can lead to improved cognitive function. In materials science, this compound is used to synthesize MOFs, which have unique properties such as high surface area and tunable pore size. As a fluorescent probe, this compound can detect nitric oxide, which plays an important role in various physiological processes such as vasodilation and neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide has several advantages for lab experiments, including its high purity, ease of synthesis, and potential applications in various fields. However, there are also some limitations to its use, such as its low solubility in water and potential toxicity at high concentrations. Researchers must take these factors into account when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide, including its potential applications in drug delivery, catalysis, and sensing. In drug delivery, this compound could be used as a building block for the synthesis of drug-loaded MOFs, which could improve the efficacy and specificity of drug delivery. In catalysis, this compound could be used as a ligand for the synthesis of catalysts with improved activity and selectivity. In sensing, this compound could be used to develop new probes for the detection of other signaling molecules in physiological processes. Overall, this compound has great potential for further research and development in various fields.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3-bromo-benzoyl chloride with 2-butyl-2H-tetrazole in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound. This method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
3-bromo-N-(2-butyl-2H-tetrazol-5-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is implicated in the disease.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery. This compound has also been used as a fluorescent probe for the detection of nitric oxide, a signaling molecule that plays an important role in various physiological processes.
Propriétés
Formule moléculaire |
C12H14BrN5O |
|---|---|
Poids moléculaire |
324.18 g/mol |
Nom IUPAC |
3-bromo-N-(2-butyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H14BrN5O/c1-2-3-7-18-16-12(15-17-18)14-11(19)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,14,16,19) |
Clé InChI |
TVEAIGSWVPANOT-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)


![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)


